Methyl 4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Description
Methyl 4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative featuring a benzoate backbone substituted with a hydroxyl group at the 4-position and a pinacol boronate group at the 3-position. This compound is structurally significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronate esters serve as key intermediates for forming carbon-carbon bonds . The hydroxyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from analogous non-hydroxylated derivatives.
Properties
IUPAC Name |
methyl 4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-8-9(12(17)18-5)6-7-11(10)16/h6-8,16H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGFOXSEQMZATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through the reaction of 4-hydroxybenzoic acid with pinacolborane in the presence of a catalyst. The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The product is typically purified through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as THF or toluene.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various biaryl compounds through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
Methyl 4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism by which methyl 4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction involves the formation of a palladium complex, which facilitates the transfer of the aryl group from the boronic ester to the aryl halide .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related boronate esters, focusing on substituent effects, reactivity, and applications. Key analogs include:
Structural and Functional Group Variations
Pharmaceutical Relevance
- The hydroxylated derivative is hypothesized to exhibit enhanced binding to biological targets (e.g., enzymes or receptors) due to its hydrogen-bonding capacity, as seen in and , where similar boronate esters are used in kinase inhibitor synthesis .
- Non-hydroxylated analogs () are more commonly employed in non-biological applications, such as material science or agrochemical synthesis, due to their lower polarity .
Spectral and Physical Properties
- ¹H NMR: Hydroxyl-containing derivatives typically show a broad singlet at δ 5–6 ppm (absent in non-hydroxylated analogs) .
- Melting Points : Hydroxylated compounds generally have higher melting points (e.g., ~175–177°C for hydroxylated benzoates vs. ~120–130°C for methyl/fluoro analogs) due to intermolecular hydrogen bonding .
Biological Activity
Methyl 4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a complex organic compound known for its unique boron-containing dioxaborolane structure. This compound has garnered interest in various fields including organic synthesis and medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C14H19B O5
- Molecular Weight : Approximately 278.11 g/mol
- Functional Groups : Methyl ester and hydroxyl group
The presence of the boron atom enables the compound to participate in Suzuki coupling reactions , which are crucial for forming carbon-carbon bonds. This reactivity is particularly useful in synthesizing biaryl compounds under mild conditions .
The biological activity of this compound is primarily attributed to its boronic acid moiety. This moiety can form reversible covalent bonds with nucleophiles such as proteins and enzymes, influencing various biological processes. The compound's ability to form stable complexes with transition metals further enhances its utility in catalysis and biological interactions .
Comparative Analysis of Similar Compounds
To better understand the potential applications of this compound, a comparison with structurally similar compounds can provide insights into its biological activity.
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Methyl 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate | 1352730-33-6 | 0.97 | Hydroxyl group at position 2 |
| Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate | 603122-40-3 | 0.96 | Methoxy group at position 2 |
| Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate | 1073355-16-4 | 0.95 | Benzyloxy substituent |
| Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate | 1421322-59-9 | 0.95 | Hydroxyl group at position 3 |
These compounds share structural similarities and may exhibit comparable biological activities due to their functional groups and overall molecular architecture .
Case Studies
Research into related compounds has shown promising results:
- Antimicrobial Activity : Certain boronic acid derivatives have demonstrated effectiveness against multidrug-resistant bacteria such as Staphylococcus aureus. For example, compounds exhibiting MIC values between 4–8 μg/mL against various Mycobacterium species highlight the potential for developing new antibiotics .
- Cancer Treatment : Studies have indicated that some boron-containing compounds can inhibit cell proliferation in cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A brominated precursor (e.g., methyl 4-bromo-3-methoxybenzoate) reacts with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in 1,4-dioxane at elevated temperatures (80–100°C). Post-reaction purification involves column chromatography and recrystallization to isolate the boronate ester .
Q. What characterization techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR verify aromatic substitution patterns and ester/boronate groups. ¹¹B NMR (δ ~30 ppm) confirms boronate formation.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 305.16 for C₁₅H₂₁BO₅).
- X-Ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths/angles and confirms regiochemistry .
Q. How does the hydroxyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The hydroxyl group can act as a directing group or participate in hydrogen bonding, affecting reaction pathways. To prevent undesired side reactions (e.g., oxidation), protect the hydroxyl group as a silyl ether (e.g., TBSCl) prior to Suzuki-Miyaura coupling. Deprotection post-coupling restores functionality .
Advanced Research Questions
Q. How can competing side reactions (e.g., protodeboronation or deborylation) be minimized during synthesis?
- Methodological Answer :
- Catalyst Optimization : Use Pd catalysts with stabilizing ligands (e.g., SPhos or XPhos) to reduce β-hydride elimination.
- Reaction Conditions : Maintain anhydrous conditions, inert atmosphere (N₂/Ar), and controlled temperatures (80–90°C).
- Additives : Include silver salts (Ag₂O) to scavenge halides or stabilize intermediates .
Q. What analytical approaches resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- High-Resolution Data : Collect diffraction data at synchrotron sources (λ < 1 Å) to improve resolution (<0.8 Å).
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals.
- Computational Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian09) to validate bond geometries .
Q. How can regioselective functionalization be achieved without destabilizing the boronate ester?
- Methodological Answer :
- Protection Strategies : Temporarily convert the boronate to a trifluoroborate salt (KHF₂ treatment) to enhance stability during functionalization.
- Orthogonal Reactivity : Use Pd/Cu-mediated Sonogashira coupling for alkyne introduction, as boronate esters tolerate these conditions .
Q. What purification challenges arise with analogs of this compound, and how are they addressed?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
